Decarboxylative Ortho-Acylation Reactivity: 2-Benzoyl-5-methoxybenzoic Acid vs. Unsubstituted Benzoic Acid
In palladium-catalyzed decarboxylative cross-coupling, 2-benzoyl-5-methoxybenzoic acid participates in an arene sp² C-H functionalization process that enables chemoselective ortho-acylation . This represents the first example of transition-metal-catalyzed decarboxylative cross-coupling of benzoic acids with α-oxocarboxylic acids, a reactivity pathway inaccessible to unsubstituted benzoic acid which lacks the ortho-benzoyl directing group and electron-rich methoxy substituent required for this transformation .
| Evidence Dimension | Decarboxylative ortho-acylation reactivity |
|---|---|
| Target Compound Data | Participates in palladium-catalyzed chemoselective decarboxylative ortho-acylation |
| Comparator Or Baseline | Unsubstituted benzoic acid (no ortho-benzoyl or 5-methoxy substituents) |
| Quantified Difference | Qualitative: Target participates in cross-coupling; comparator does not undergo this transformation |
| Conditions | Palladium-catalyzed conditions with α-oxocarboxylic acids |
Why This Matters
This evidence demonstrates the unique synthetic utility of the ortho-benzoyl carboxylic acid configuration in enabling transformations that simpler benzoic acids cannot undergo, directly impacting the compound's value as a procurement choice for C-H functionalization chemistry.
